
2-(4-Fluorophenyl)-5-methylpyridine
Overview
Description
2-(4-Fluorophenyl)-5-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a fluorophenyl group at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-methylpyridine typically involves the reaction of 4-fluorobenzaldehyde with 2-acetylpyridine in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, followed by cyclization to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using bromine or chlorination agents are typical.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-5-methylpyridine is a chemical compound with a molecular formula of and a molecular weight of approximately 187.21 g/mol. It consists of a pyridine ring with a fluorophenyl group at the 2-position and a methyl group at the 5-position. The presence of fluorine enhances its biological activity and lipophilicity, making it a subject of interest in medicinal chemistry.
Synthesis of this compound
The primary synthesis method for this compound involves cross-coupling reactions, particularly the Suzuki coupling method. A common route includes the reaction of 2-bromo-5-methylpyridine with 4-fluorobenzeneboronic acid in the presence of palladium catalysts and sodium carbonate under an inert atmosphere. The reaction conditions generally require heating to around 70°C for optimal yield, which can reach up to 91.5%. The process yields a white solid after solvent evaporation and purification steps.
Research and Studies
Studies on the interactions of this compound with various biological targets are ongoing. Its structural characteristics suggest potential interactions with PPAR receptors, which could be explored further to understand its role in metabolic regulation and therapeutic applications.
Structural Analogs and Their Applications
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Fluorine-substituted at para position | High lipophilicity and potential PPAR activity |
2-(2,4-Difluorophenyl)-5-methylpyridine | Two fluorine substituents on phenyl ring | Increased electronegativity affecting reactivity |
3-(4-Fluorophenyl)-6-methylpyridine | Fluorine at para position; methyl at different position | Different biological activity profile |
2-(4-Chlorophenyl)-5-methylpyridine | Chlorine instead of fluorine | Comparison of halogen effects on activity |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyridine ring contributes to its overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)pyridine: Lacks the methyl group at the 5-position.
2-(4-Chlorophenyl)-5-methylpyridine: Substitutes the fluorine atom with chlorine.
2-(4-Fluorophenyl)-3-methylpyridine: Methyl group is at the 3-position instead of the 5-position.
Uniqueness
2-(4-Fluorophenyl)-5-methylpyridine is unique due to the specific positioning of the fluorophenyl and methyl groups, which influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Biological Activity
2-(4-Fluorophenyl)-5-methylpyridine (commonly referred to as p-F(Me)ppy) is an organic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound consists of a pyridine ring substituted with a fluorophenyl group at the 2-position and a methyl group at the 5-position. The presence of the fluorine atom enhances its electron-withdrawing properties, which may influence its reactivity and interactions with biological targets. The compound's molecular formula is , with a molecular weight of 201.22 g/mol .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the areas of anticancer and antimicrobial properties. The fluorinated arylpyridines have been studied for their potential as therapeutic agents against various diseases.
Anticancer Activity
A study highlighted the synthesis of novel derivatives of pyridine-based compounds, including this compound, which were evaluated for their anticancer activity against L1210 mouse leukemia cells. The results demonstrated potent inhibition of cell proliferation, with IC50 values in the nanomolar range, indicating strong growth-inhibitory effects .
Table 1: Anticancer Activity of Pyridine Derivatives
Compound Name | IC50 (nM) | Mechanism of Action |
---|---|---|
This compound | <10 | Inhibition of DNA synthesis |
4-Fluorophenylacetic acid | <20 | Induction of apoptosis |
N-(4-Fluorophenyl)pyridine-2-carbothioamide | <15 | Metal complex formation enhancing cytotoxicity |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. For instance, metal complexes derived from N-(4-Fluorophenyl)pyridine-2-carbothioamide were shown to exhibit enhanced antibacterial activity compared to their parent ligands. This suggests that modifications in coordination can significantly affect biological efficacy .
Case Studies and Research Findings
- Synthesis and Evaluation : A versatile synthesis method for pyridinylimidazole-type compounds was established, leading to improved yields and biological activity. The synthesized compounds were tested for their ability to inhibit p38α MAP kinase, with some derivatives showing over a 110-fold increase in inhibition compared to earlier analogs .
- Fluorination Effects : Research has shown that fluorination is a strategic modification that can enhance the bioavailability and efficacy of drug molecules. For example, the introduction of fluorine in certain imidazo[4,5-b]pyridine derivatives led to improved pharmacokinetic profiles and increased potency against Trypanosoma brucei, a causative agent of sleeping sickness .
- Metal Complexes : Studies on metal complexes formed with this compound derivatives indicated that these complexes exhibited significant anticancer activity through mechanisms involving metal coordination enhancing cellular uptake and inducing apoptosis in cancer cells .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVYYUKIXFSDTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234448 | |
Record name | 2-(4-Fluorophenyl)-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85237-65-6 | |
Record name | 2-(4-Fluorophenyl)-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85237-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)-5-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085237656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Fluorophenyl)-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluorophenyl)-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-Fluorophenyl)-5-methylpyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWA96KQ36T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.